molecular formula C10H9NO3S B145778 1-Naphthylamine-2-sulfonic acid CAS No. 81-06-1

1-Naphthylamine-2-sulfonic acid

Cat. No. B145778
CAS RN: 81-06-1
M. Wt: 223.25 g/mol
InChI Key: ONZWNZGVZFLMNZ-UHFFFAOYSA-N
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Description

1-Naphthylamine-2-sulfonic acid is a chemical compound that is part of the naphthylamine sulfonic acids family. These compounds are known for their use in the dye-stuff industry and have been studied for various applications, including their biochemical behavior and potential health effects.

Synthesis Analysis

The synthesis of naphthylamine sulfonic acids and their derivatives has been explored in several studies. For instance, the synthesis of sulfonated derivatives of naphthylamines has been achieved through sulfonation reactions with sulfuric acid . Additionally, the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols has been facilitated by using novel ionic liquids as catalysts under solvent-free conditions, which is a greener approach to synthesis . Similarly, β-cyclodextrin-butane sulfonic acid has been reported as an efficient and reusable catalyst for the synthesis of 1-amidoalkyl-2-naphthols .

Molecular Structure Analysis

The molecular structure of naphthylamine sulfonic acids is characterized by the presence of a sulfonic acid group attached to a naphthylamine moiety. The position of the sulfonic acid group can significantly influence the properties of the compound, as seen in the synthesis and photochemistry of 1,2-naphthoquinonediazide-(2)-sulfonic acid derivatives . The molecular structure is also crucial in determining the reactivity and interaction with other molecules, such as in the formation of metal chelates with sulfonated naphthol derivatives .

Chemical Reactions Analysis

Naphthylamine sulfonic acids undergo various chemical reactions, including sulfonylation, which has been demonstrated in the mild and efficient C4-H sulfonylation of 1-naphthylamine derivatives at room temperature using photoredox catalysis . The reactivity of these compounds is also evident in their ability to form complexes with metals, as shown by the sulfonated pyridylazo-naphthols .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylamine sulfonic acids are influenced by their molecular structure. For example, the electrochemical properties of poly-1-naphthylamine synthesized in the presence of ferrocenesulfonic acid show enhanced electrochemical activity and catalytic ability in the reduction of H2O2 . The biochemistry of aromatic amines, including naphthylamine sulfonic acids, reveals their metabolic pathways and excretion as various conjugates in animals . Moreover, the lack of tumorigenic activity in certain sulfonic acid derivatives of 1-naphthylamine suggests differences in their biological effects compared to their 2-naphthylamine counterparts .

Relevant Case Studies

Case studies involving naphthylamine sulfonic acids have focused on their biochemical behavior and potential health effects. For instance, the metabolism of 2-naphthylamine in dogs and rats leads to the excretion of 2-formamido-1-naphthyl hydrogen sulphate and related metabolites . In another study, the pulmonary adenoma response in mice to various sulfonic acid derivatives of naphthylamines was investigated, indicating the need for further examination of these compounds for carcinogenic activity .

Scientific Research Applications

Tumorigenic Activity Assessment

1-Naphthylamine-2-sulfonic acid and its derivatives have been studied for their potential tumorigenic activity. Theiss, Shimkin, and Weisburger (1981) investigated various sulfonic acid derivatives of 1-naphthylamine and 2-naphthylamine, finding that while 1-naphthylamine and its sulfonic acid derivatives were not tumorigenic, some derivatives of 2-naphthylamine showed significant lung tumor responses in mice (Theiss, Shimkin, & Weisburger, 1981).

Spectroscopy and Chemical Analysis

Jirman (1993) conducted a study on the NMR spectra of sulfonated 1- and 2-naphthylamines, including 1-naphthylamine-2-sulfonic acid, highlighting their importance in the field of spectroscopy and chemical analysis (Jirman, 1993).

Water Treatment and Environmental Management

Olmez-Hanci, Kartal, and Arslan-Alaton (2012) researched the electrocoagulation of naphthalene sulfonates, including 1-naphthylamine-2-sulfonic acid, for water treatment. Their study focused on optimizing the process and assessing its potential for practical implementation (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

Synthesis Methods

Ji-guang (2007) presented a new synthesis method for 1-naphthylamine-5-sulfonate Acid, demonstrating its application in chemical manufacturing (Ji-guang, 2007).

Spectrophotometric Applications

Steele and Yoe (1959) explored the use of 1-naphthylamine-4,6,8-trisulfonic acid in the spectrophotometric determination of osmium, indicating the relevance of naphthylamine sulfonic acids in analytical chemistry (Steele & Yoe, 1959).

Pharmaceutical Intermediates

Zhao Gui-sen (2005) synthesized compounds using 1-naphthaleneamide-5-sulfonic acid as a raw material, highlighting its role in the development of pharmaceutical intermediates (Zhao Gui-sen, 2005).

Electrochemical Properties

Li, Sun, and Wei (2005) investigated the electrochemical properties of poly-1-naphthylamine synthesized in the presence of ferrocenesulfonic acid, underscoring the material's significance in electrochemistry (Li, Sun, & Wei, 2005).

Safety And Hazards

1-Naphthylamine-2-sulfonic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-aminonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZWNZGVZFLMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058838
Record name 2-Naphthalenesulfonic acid, 1-amino-
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylamine-2-sulfonic acid

CAS RN

81-06-1
Record name 1-Naphthylamine-2-sulfonic acid
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Record name 1-Naphthylamine-2-sulfonic acid
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Record name 2-Naphthalenesulfonic acid, 1-amino-
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Record name 2-Naphthalenesulfonic acid, 1-amino-
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Record name 1-aminonaphthalene-2-sulphonic acid
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Record name 1-NAPHTHYLAMINE-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AW Joyce - Industrial & Engineering Chemistry, 1921 - ACS Publications
… beautiful violet color lake made from the dye obtainedby combining 1naphthylamine-2-sulfonic acid with Naphthol D.3 The well-known pigment color, Lithol Rubine B or Permanent Red …
Number of citations: 0 pubs.acs.org
C Prandi, T Venturini - Journal of Chromatographic Science, 1981 - academic.oup.com
A large number of aromatic sulfonic acids have been studied in ion-pair reversed-phase column liquid chromatography. The influence of the main parameters (column packing, …
Number of citations: 38 academic.oup.com
P Boraha, BK Banikb - Green Approaches in Medicinal Chemistry …, 2020 - books.google.com
… 1-Naphthylamine-2-sulfonic acid 6 was selected as the starting material that has the AB ring of this steroid. Ring C was constructed on AB ring and then the D ring was prepared …
Number of citations: 2 books.google.com
A Montana - Springer
… Na salts of p-xylenesulfonic acid, anthraquinone-2,6-sulfonie acid, 1-naphthol-5-sulfonic acid, 1-naphthylamine-2-sulfonic acid are not so effective, ( Chem. Abs. 45, 881) …
Number of citations: 2 link.springer.com
P Borah, BK Banik - Green Approaches in Medicinal Chemistry for …, 2020 - Elsevier
… In this approach, 1-naphthylamine-2-sulfonic acid was selected as the stating material that has the AB-ring of this steroid. Ring C ring was constructed on AB ring and then the D ring …
Number of citations: 1 www.sciencedirect.com
P Borah, BK Banik - Green Approaches in Medicinal Chemistry for …, 2020 - Elsevier
… 1-Naphthylamine-2-sulfonic acid 6 was selected as the starting material that has the AB ring of this steroid. Ring C was constructed on AB ring and then the D ring was prepared …
Number of citations: 8 www.sciencedirect.com
RN Shreve, WN Watson, AR Willis - 1922 - Chemical Catalog Company
Number of citations: 12
RN Shreve, WN Watson, AR Willis - 1922 - Chemical Catalog Company …
Number of citations: 4

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